Acetamide, N-(3,4-dihydro-4-oxo-3-quinazolinylmethyl)-2-(N-methylanilino)-, trihydrochloride

Description

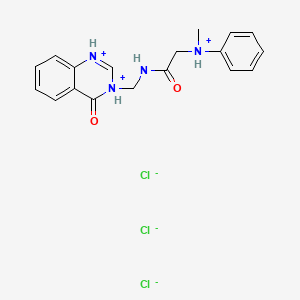

The compound Acetamide, N-(3,4-dihydro-4-oxo-3-quinazolinylmethyl)-2-(N-methylanilino)-, trihydrochloride features a quinazolinone core substituted with a methylene-linked acetamide group, an N-methylanilino moiety, and three hydrochloride counterions. Quinazolinone derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The trihydrochloride salt form enhances solubility in polar solvents, which is critical for bioavailability in drug formulations.

Properties

CAS No. |

70395-17-4 |

|---|---|

Molecular Formula |

C18H21Cl3N4O2 |

Molecular Weight |

431.7 g/mol |

IUPAC Name |

methyl-[2-oxo-2-[(4-oxo-3H-quinazoline-1,3-diium-3-yl)methylamino]ethyl]-phenylazanium;trichloride |

InChI |

InChI=1S/C18H18N4O2.3ClH/c1-21(14-7-3-2-4-8-14)11-17(23)20-13-22-12-19-16-10-6-5-9-15(16)18(22)24;;;/h2-10,12H,11,13H2,1H3,(H,20,23);3*1H |

InChI Key |

SEEMNEHUYPBPJN-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](CC(=O)NC[NH+]1C=[NH+]C2=CC=CC=C2C1=O)C3=CC=CC=C3.[Cl-].[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of quinazolinylmethyl acetamide derivatives typically involves the following key steps:

- Construction of the quinazolinone core.

- Introduction of the acetamide side chain via acylation or amidation.

- Attachment of the N-methylanilino substituent through nucleophilic substitution or amide formation.

- Formation of the trihydrochloride salt for improved stability and solubility.

Quinazolinone Core Construction

The quinazolinone nucleus (3,4-dihydro-4-oxoquinazoline) is commonly synthesized by cyclization reactions involving anthranilic acid derivatives and appropriate amides or nitriles. One industrially favorable method involves:

- Hydrazinolysis of ethyl acetate with hydrazine hydrate to form acethydrazide.

- Cyclization of acethydrazide with triphosgene under heating to form a cyclic intermediate (e.g., 4-acetamido-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine analogs).

- Alkylation with chloroacetone followed by ring-opening and ring-expansion reactions to finalize the heterocyclic framework.

This method, detailed in patent CN102532046A, emphasizes the use of triphosgene as a safer alternative to phosgene, optimizing reaction conditions to increase yield and reduce byproducts, making it suitable for large-scale production.

Formation of Trihydrochloride Salt

The trihydrochloride salt form is typically prepared by treating the free base compound with hydrochloric acid in a suitable solvent, such as ethanol or diethyl ether, under controlled conditions. This salt formation improves the compound’s stability, crystallinity, and solubility, which is critical for pharmaceutical applications.

Data Tables Summarizing Preparation Parameters

Research Discoveries and Observations

Antioxidant Activity Correlation: Studies on related quinazolinyl acetamide derivatives reveal that amide and ester substitutions on the quinazolinylmethyl acetic acid scaffold significantly influence biological activity, including antioxidant properties relevant for ischemic diseases.

Green Chemistry Advances: The substitution of phosgene with triphosgene in cyclization steps reduces reagent toxicity and equipment demands, facilitating safer and more cost-effective industrial synthesis.

Purification Techniques: Recrystallization from acetone-methanol mixtures and precipitation from anhydrous solvents ensure high purity of the final amide compounds.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3,4-dihydro-4-oxo-3-quinazolinylmethyl)-2-(N-methylanilino)-, trihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the quinazolinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its therapeutic potential in treating diseases like cancer, inflammation, and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(3,4-dihydro-4-oxo-3-quinazolinylmethyl)-2-(N-methylanilino)-, trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Structural Analogues with Quinazolinone Cores

a) 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5)

- Structure: Incorporates a sulfamoylphenyl group at position 3 of the quinazolinone and a thioacetamide linkage.

- Properties : Melting point = 269.0°C; synthesized via nucleophilic substitution (yield = 87%) .

- Key Difference: The absence of an N-methylanilino group and the presence of a sulfonamide substituent likely enhance antibacterial activity compared to the target compound .

b) N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide

- Structure: Features a pyrazolone ring instead of quinazolinone, with dichlorophenyl and acetamide groups.

- Properties : Exhibits three distinct conformers in the asymmetric unit due to rotational flexibility of the amide group .

- Key Difference: The pyrazolone core alters hydrogen-bonding patterns (R22(10) dimers) compared to the rigid quinazolinone system in the target compound .

Physicochemical Properties

Hydrogen Bonding and Crystallinity

- Target Compound : The trihydrochloride salt forms extensive ionic and hydrogen-bonding networks, likely resulting in a high melting point and stable crystal lattice.

- Analogues: Neutral quinazolinones (e.g., Compound 5) rely on N–H···O and C–H···π interactions for crystal packing . Dichlorophenyl derivatives exhibit R22(10) hydrogen-bonded dimers, which are less robust than ionic interactions in the trihydrochloride form .

Pharmacological Implications

- Target Compound: The N-methylanilino group may enhance CNS penetration, while the trihydrochloride salt improves solubility for intravenous administration.

- Thiadiazole Derivatives (): Demonstrate moderate antimicrobial activity but lower solubility due to non-ionic structures .

Q & A

Q. What are the optimal synthetic routes and characterization methods for this compound?

Answer: The synthesis involves multi-step reactions starting with the formation of the quinazolinone core via cyclization of anthranilic acid derivatives with aldehydes/ketones under acidic/basic conditions . Subsequent functionalization includes alkylation of the quinazolinylmethyl group and coupling with N-methylaniline derivatives. Key considerations:

- Reaction Optimization : Temperature (60–100°C), solvent (DMSO, ethanol), and catalysts (triethylamine) are critical for yield and purity .

- Characterization :

Q. How can hydrogen bonding and crystal packing influence the compound’s physicochemical properties?

Answer: Hydrogen bonding networks, analyzed via graph set theory, dictate solubility and stability. For example:

- Trihydrochloride Form : The three HCl counterions enhance aqueous solubility by forming hydrogen bonds with water .

- Crystal Packing : π-π stacking of the quinazolinone core and hydrophobic interactions of the N-methylanilino group affect melting points and hygroscopicity .

Methodology : Use Mercury Software (CCDC) to visualize intermolecular interactions from crystallographic data .

Advanced Research Questions

Q. How to address low yields during the final coupling step of the acetamide moiety?

Answer: Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hours) and improves yield by 15–20% .

- Catalyst Screening : Pd(OAc)₂/Xantphos systems enhance coupling efficiency for bulky substrates .

- By-Product Analysis : LC-MS monitors intermediates; column chromatography (silica gel, hexane/EtOAc) isolates desired product .

Q. How to resolve contradictions in reported biological activity data across similar quinazolinone derivatives?

Answer: Discrepancies may arise from assay conditions or structural nuances. A comparative analysis framework:

- Dose-Response Curves : Validate activity thresholds across multiple cell lines.

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to explain substituent effects .

Q. What computational strategies predict the compound’s metabolic stability and toxicity?

Answer:

- ADMET Prediction : SwissADME or ADMETLab 2.0 models:

- CYP450 Metabolism : Quinazolinone cores are prone to oxidation; fluorinated groups reduce metabolic clearance .

- hERG Inhibition Risk : The N-methylanilino group may require structural tweaks to avoid cardiotoxicity .

- Docking Studies : AutoDock Vina screens against cytochrome P450 isoforms to identify metabolic hotspots .

Q. How to ensure stability of the trihydrochloride form under varying pH and temperature conditions?

Answer:

- Accelerated Stability Studies :

- Lyophilization : For long-term storage, lyophilize at -80°C with cryoprotectants (trehalose) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.